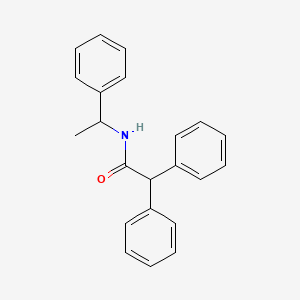

2,2-diphenyl-N-(1-phenylethyl)acetamide

Description

BenchChem offers high-quality 2,2-diphenyl-N-(1-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diphenyl-N-(1-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTZASUXYCBBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide

This guide provides a comprehensive overview of the synthetic pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide, a compound of interest for researchers in drug discovery and organic synthesis. The document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, mechanistic insights, and methods for purification and characterization.

Introduction and Strategic Considerations

2,2-diphenyl-N-(1-phenylethyl)acetamide is a chiral amide featuring a sterically demanding 2,2-diphenylacetyl group and a chiral 1-phenylethylamine moiety. The synthesis of such amides is a cornerstone of medicinal chemistry, as the amide bond is a prevalent feature in a vast array of pharmaceuticals. The primary challenge in the synthesis of the title compound lies in the coupling of a sterically hindered carboxylic acid (2,2-diphenylacetic acid) with an amine (1-phenylethylamine). Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount for a successful reaction.

Several strategies can be employed for the formation of the amide bond, including:

-

Coupling Reagent-Mediated Amide Formation: This is the most common and generally high-yielding approach. Reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or uronium/aminium salts (e.g., HATU) are used to activate the carboxylic acid.[1] Additives like 1-hydroxybenzotriazole (HOBt) can be employed to increase efficiency and suppress side reactions.[2]

-

Acyl Chloride Pathway: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the amide.[3] This method is often robust but can be less suitable for sensitive substrates due to the harsh conditions and the generation of HCl as a byproduct.

Given the steric hindrance of 2,2-diphenylacetic acid, a powerful activating agent is recommended. The use of a carbodiimide coupling agent in conjunction with an activating additive represents a reliable and well-established method for such transformations.

Recommended Synthesis Pathway: Carbodiimide-Mediated Coupling

The recommended pathway for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide involves the direct coupling of 2,2-diphenylacetic acid and 1-phenylethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to enhance the reaction rate and minimize potential side reactions.

Caption: Recommended synthesis pathway for 2,2-diphenyl-N-(1-phenylethyl)acetamide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide on a laboratory scale.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,2-Diphenylacetic Acid | 212.24 | 10 | 2.12 g |

| (R)-(+)-1-Phenylethylamine | 121.18 | 10 | 1.21 g (1.25 mL) |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11 | 2.27 g |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 11 | 1.49 g |

| Dichloromethane (DCM), anhydrous | - | - | 100 mL |

| 1 M HCl (aq) | - | - | 50 mL |

| Saturated NaHCO₃ (aq) | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous MgSO₄ | - | - | As needed |

| Ethyl acetate | - | - | For work-up & purification |

| Hexanes | - | - | For purification |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylacetic acid (2.12 g, 10 mmol) and 1-hydroxybenzotriazole (1.49 g, 11 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Addition of Amine: To the stirred solution, add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer successively with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: a. The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. b. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to yield pure 2,2-diphenyl-N-(1-phenylethyl)acetamide.

Reaction Mechanism

The DCC/HOBt-mediated amide coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid for nucleophilic attack by the amine.

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

-

Formation of the O-Acylisourea Intermediate: The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[2]

-

Formation of the HOBt Active Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt. This forms an HOBt active ester, which is more stable than the O-acylisourea and less prone to side reactions such as racemization. Dicyclohexylurea (DCU) is formed as a byproduct.[2]

-

Nucleophilic Attack by the Amine: The amine (1-phenylethylamine) then attacks the carbonyl carbon of the HOBt active ester.

-

Amide Bond Formation: A tetrahedral intermediate is formed, which subsequently collapses to yield the desired amide product and regenerates HOBt.

Characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The following data for a closely related compound, (S)-2-phenyl-N-(1-phenylethyl)acetamide, can be used as a reference.[4]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl groups, a multiplet for the methine proton of the 1-phenylethyl group, a doublet for the methyl group of the 1-phenylethyl group, a singlet for the methine proton of the diphenylacetyl group, and a broad singlet for the amide N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the two parent molecules. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and aromatic C-H stretches. |

| Mass Spectrometry | A molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 2,2-diphenyl-N-(1-phenylethyl)acetamide (C₂₃H₂₃NO, MW: 329.44 g/mol ). |

Reference Spectroscopic Data for (S)-2-phenyl-N-(1-phenylethyl)acetamide: [4]

-

¹H NMR (300 MHz, CDCl₃): δ 7.48 – 7.18 (m, 10H), 5.67 (s, 1H), 5.15 (p, J = 7.1 Hz, 1H), 3.60 (s, 2H), 1.42 (d, J = 6.9 Hz, 3H) ppm.

-

¹³C NMR (75 MHz, CDCl₃): 170.0, 143.0, 134.9, 129.3, 129.0, 128.6, 127.4, 125.9, 48.7, 43.9, 21.7 ppm.

-

EIMS m/z (%): 239 (M⁺, 34%), 224 (3), 120 (7), 105 (100), 91 (21), 77 (13), 65 (10), 51 (5).

Process Optimization and Safety Considerations

-

Stoichiometry: A slight excess of the coupling agent (DCC) and additive (HOBt) is often used to ensure complete conversion of the carboxylic acid.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used. DCM is a good choice due to its ease of removal during work-up.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction upon addition of DCC and then allowed to proceed at room temperature for optimal conversion.

-

Side Reactions: The primary side reaction is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges before reacting with the amine or HOBt. The use of HOBt significantly mitigates this side reaction.

-

Safety:

-

DCC is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

1-Phenylethylamine is corrosive and should be handled in a well-ventilated fume hood.

-

All procedures should be carried out in a well-ventilated fume hood.

-

References

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

Patil, S., Patil, R., Behera, U. K., & Khunt, R. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Ancient science of life, 31(4), 179–183. [Link]

- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.

- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.

-

PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11467. [Link]

Sources

Physicochemical Properties of 2,2-Diphenyl-N-(1-phenylethyl)acetamide: A Technical Guide

This guide details the physicochemical properties, synthesis, and characterization of 2,2-diphenyl-N-(1-phenylethyl)acetamide (CAS 33264-49-2), a lipophilic amide frequently utilized in chiral resolution and as a pharmacophore model in medicinal chemistry.

Executive Summary

2,2-Diphenyl-N-(1-phenylethyl)acetamide is a sterically congested amide featuring a diphenylmethyl (benzhydryl) motif linked to a chiral 1-phenylethylamine moiety. Its significance lies in its utility as a chiral derivatizing agent for determining the enantiomeric purity of amines and acids via NMR spectroscopy, and as a structural template for anticonvulsant and antispasmodic drug discovery (structurally analogous to Fendiline and Diphenamid). This guide provides a rigorous analysis of its solid-state behaviors, solution-phase thermodynamics, and synthetic protocols.

Molecular Architecture & Identification

| Property | Detail |

| IUPAC Name | 2,2-diphenyl-N-(1-phenylethyl)acetamide |

| CAS Registry Number | 33264-49-2 |

| Molecular Formula | C₂₂H₂₁NO |

| Molecular Weight | 315.42 g/mol |

| Chiral Center | C(1) of the phenylethyl group (Usually utilized as R or S pure forms for resolution) |

| Structural Features | Benzhydryl (diphenylmethyl) group; Amide linker; Chiral |

Stereochemical Implications

The compound possesses a single chiral center at the

Thermodynamic & Solid-State Properties

The solid-state profile is dominated by the efficient packing of the three phenyl rings, leading to high lattice energy and low aqueous solubility.

Melting Point & Thermal Stability[1][2]

-

Melting Point (Experimental): 143 – 145 °C [1].

-

Thermal Behavior: Stable up to ~240 °C; decomposition occurs prior to boiling at atmospheric pressure.

-

Crystallinity: Typically crystallizes as monoclinic needles from ethanol/water mixtures.

Solubility Profile

The compound exhibits high lipophilicity (LogP > 4.0 predicted), dictating its solvent compatibility.

| Solvent | Solubility Rating | Application Relevance |

| Water | Insoluble (< 0.1 mg/mL) | Aqueous workup (precipitates product) |

| Dichloromethane | High (> 100 mg/mL) | Synthesis solvent; Extraction |

| Ethanol | Moderate (Heat to dissolve) | Recrystallization solvent |

| DMSO | High | Biological screening; NMR solvent |

| Diethyl Ether | Moderate to Low | Precipitation/Washing |

Synthesis & Purification Protocol

The synthesis follows a standard Schotten-Baumann acylation pathway, ensuring high yield and retention of stereochemistry if starting from enantiopure amine.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the acylation workflow and critical workup steps.

Caption: Synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide via Schotten-Baumann acylation.

Detailed Protocol [2]

-

Reagents: Dissolve 2,2-diphenylacetyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Addition: Add Triethylamine (1.2 equiv) as a proton scavenger.

-

Coupling: Dropwise add (S)-(-)-1-phenylethylamine (or racemic, depending on target) (1.0 equiv) at 0 °C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash organic phase with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from hot Ethanol.

Spectroscopic Characterization

Accurate identification relies on the distinct signals of the benzhydryl proton and the chiral methine proton.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

- 7.20 – 7.40 ppm: Multiplet (15H, Aromatic protons from 3 phenyl rings).

- 5.90 ppm: Broad doublet (1H, NH amide).

- 5.15 ppm: Multiplet/Quintet (1H, CH -CH₃, chiral center).

- 4.95 ppm: Singlet (1H, CH Ph₂, benzhydryl proton).

- 1.45 ppm: Doublet (3H, CH-CH₃ ).

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 316.2 m/z.

-

Fragmentation: Loss of the phenylethyl amine fragment often yields the diphenylketene cation (m/z 194).

Experimental Methodologies for Property Determination

Protocol A: LogP Determination (Shake-Flask Method)

To validate the lipophilicity for drug-like property assessment:

-

Saturate 1-octanol and water with each other for 24 hours.

-

Dissolve 5 mg of compound in 5 mL of the pre-saturated 1-octanol.

-

Add 5 mL of pre-saturated water.

-

Agitate for 60 minutes at 25 °C; centrifuge to separate phases.

-

Analyze both phases via HPLC-UV (254 nm).

-

Calculate:

.

Protocol B: Chiral Resolution Efficiency

When used as a resolving agent:

-

Mix racemic acid/amine with the resolving agent in MeOH.

-

Allow slow evaporation to induce fractional crystallization.

-

Analyze crystals vs. mother liquor via Chiral HPLC (e.g., Chiralcel OD-H column).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,2-Diphenyl-N-(1-phenylethyl)acetamide. Retrieved from

-

BenchChem. (2025).[1] Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary. Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Diphenylacetamide Derivatives. Retrieved from

-

PubChem.[2] Compound Summary: N-(1-Phenylethyl)-2,2-diphenylacetamide.[3] Retrieved from

Sources

The Diphenylacetamide Scaffold: A Technical Guide to Pharmacological Versatility

Executive Summary & Pharmacophore Analysis

The diphenylacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacological versatility stems from the distinct spatial arrangement of two lipophilic phenyl rings and a polar amide linker.

To navigate this chemical space effectively, researchers must distinguish between two primary regioisomeric subclasses, as their biological activities diverge significantly:

- -Diphenylacetamides (2,2-diphenylacetamides): Structurally analogous to phenytoin and valproate. These derivatives primarily target voltage-gated ion channels (VGSCs, CaV) and are dominant in neurology (anticonvulsant/analgesic).

- -Diphenylacetamides: Characterized by a bulky hydrophobic terminus on the nitrogen. These derivatives often exhibit antimicrobial and herbicidal activities via membrane disruption or enzymatic inhibition (e.g., VLCFA synthesis).

Structural-Activity Relationship (SAR) Visualization

The following diagram delineates the functional divergence based on substitution patterns.

Figure 1: Divergent biological activities of diphenylacetamide regioisomers. The

Neurological Applications: Anticonvulsant & Analgesic

The most high-value application of the

Mechanism of Action: VGSC Modulation

Unlike pore blockers (e.g., tetrodotoxin), diphenylacetamides bind to the inner vestibule of the Sodium Channel (

Validated Experimental Protocol: Maximal Electroshock (MES) Test

To validate anticonvulsant activity, the MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Subject: Male albino mice (CF-1 strain, 18–25 g).

-

Preparation: Solubilize test compound in 0.5% methylcellulose or polyethylene glycol (PEG).

-

Administration: Administer intraperitoneally (i.p.) at screening doses (e.g., 30, 100, 300 mg/kg).

-

Stimulation: Apply electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s duration). Note: Apply drop of electrolyte solution (0.9% saline) to eyes before electrode contact.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

-

Toxicity Check: Perform the Rotarod Test immediately prior to MES to differentiate sedation from specific anticonvulsant activity.

Comparative Potency Data

The following table summarizes the potency of key diphenylacetamide derivatives compared to standard antiepileptics (Phenytoin).

| Compound ID | Structure Type | ED50 (MES, mg/kg) | TD50 (Rotarod, mg/kg) | PI (Protective Index) | Reference |

| Phenytoin | Hydantoin | 9.5 | 69 | 7.2 | [1] |

| Compound 30 | Pyrrolidine-2,5-dione hybrid | 45.6 | 162.4 | 3.56 | [2] |

| Compound 19 | 3-CF3-anilide derivative | ~100 | >300 | >3.0 | [3] |

| Lacosamide | Functionalized Amino Acid | 6.2 (Rat p.o.) | >250 | >40 | [4] |

Note: PI = TD50 / ED50. A higher PI indicates a wider safety margin.

Antimicrobial & Cytotoxic Potential[4]

While less common in late-stage pharma,

Mechanism: Membrane & Enzyme Targeting

Recent studies suggest a dual mechanism for

-

Membrane Rupture: Scanning Electron Microscopy (SEM) of Xanthomonas oryzae treated with phenylacetamide derivatives reveals irreversible cell membrane rupture, driven by the lipophilicity of the diphenyl moiety.

-

Enzyme Inhibition: Certain derivatives inhibit Dihydrofolate Reductase (DHFR) in fungi (Candida spp.), mimicking the action of methotrexate but with a distinct scaffold.

Validated Protocol: Minimum Inhibitory Concentration (MIC)

Workflow:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 6538) to

McFarland standard ( -

Dilution: Prepare serial two-fold dilutions of the diphenylacetamide derivative in DMSO/Mueller-Hinton Broth (range 500

g/mL to 0.9 -

Incubation: 37°C for 24 hours.

-

Visualization: Add 20

L of resazurin dye (0.01%) to wells.-

Blue/Purple = No growth (Inhibition).

-

Pink/Colorless = Viable growth (Reduction of dye).

-

-

Control: Streptomycin (Positive) and DMSO (Negative).

Synthetic Architectures

Efficient synthesis is critical for generating libraries for SAR studies. The choice of pathway depends on the desired substitution (Carbon vs. Nitrogen).

Synthetic Workflow Visualization

Figure 2: Divergent synthetic pathways. Route A utilizes chloroacetylation for N-substitution, while Route B uses peptide coupling logic for

Key Synthetic Considerations

-

Route A (Chloroacetylation): The intermediate 2-chloro-N,N-diphenylacetamide is highly reactive. When reacting with hydrazine hydrate, temperature control (

C) is crucial to prevent dimerization. -

Route B (Coupling): For

-derivatives, steric hindrance from the two phenyl rings can impede amide bond formation. The use of CDI (1,1'-Carbonyldiimidazole) is preferred over EDC/NHS due to higher reactivity with sterically hindered acids.

References

-

National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols. National Institute of Neurological Disorders and Stroke.[1] [Link]

-

Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure. Molecules, 25(22), 5465. [Link]

-

Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports.[2][3][4] [Link]

-

Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. [Link][1][5][6][7]

-

Catterall, W. A., et al. (2020). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chiral Auxiliaries in Asymmetric Synthesis

Executive Summary

In the high-stakes landscape of pharmaceutical development, enantiopurity is not merely a regulatory requirement but a therapeutic imperative. While catalytic asymmetric synthesis offers superior atom economy, chiral auxiliaries remain the industry's workhorse for early-phase discovery and complex total synthesis. Their value lies in predictability : unlike catalysts that require extensive ligand screening for each new substrate, a well-chosen auxiliary provides a robust, self-validating platform for stereocontrol.

This guide moves beyond textbook definitions to provide a rigorous, mechanistic analysis of the three dominant auxiliary platforms: Evans Oxazolidinones (Aldol/Acylation), Myers Pseudoephedrine (Alkylation), and Ellman Sulfinamides (Amine Synthesis).

Mechanistic Principles: The Thermodynamics of Stereocontrol

The fundamental challenge in asymmetric synthesis is converting an enantioselection problem (statistically random) into a diastereoselection problem (thermodynamically or kinetically differentiable). Chiral auxiliaries achieve this by temporarily covalently bonding to the substrate, creating a chiral environment that biases the transition state energy (

The Zimmerman-Traxler Transition State

For enolate chemistry (Evans/Myers), the stereochemical outcome is rationalized via the Zimmerman-Traxler model.[1][2][3] This model postulates a six-membered, chair-like transition state where the metal center chelates both the enolate oxygen and the electrophile (aldehyde) oxygen.[1][4]

Key Drivers of Selectivity:

-

Chelation: Rigidifies the transition state.

-

Steric Bulk: The auxiliary's "directing group" (e.g., Isopropyl, Benzyl) forces the electrophile to approach from the less hindered face (facial selectivity).

-

Dipole Minimization: In Evans enolates, the auxiliary carbonyl and the enolate oxygen align anti-parallel to minimize dipole repulsion.

Visualization: Evans Aldol Transition State

The following diagram illustrates the specific steric and electronic interactions in a Boron-mediated Evans Aldol reaction.

Caption: Figure 1. Mechanistic flow of the Evans Aldol reaction, highlighting the convergence of electronic and steric factors in the Zimmerman-Traxler transition state.

The Evans Oxazolidinone Platform

Developed by David A. Evans, this is the "gold standard" for asymmetric aldol and alkylation reactions. It relies on a chiral oxazolidinone ring derived from amino acids (Valine, Phenylalanine).[5]

Mechanism & Causality

The power of this system lies in the Boron Enolate . Unlike Lithium enolates, Boron-oxygen bonds are shorter and stronger, creating a tighter, more organized transition state.

-

Reagent:

(Dibutylboron triflate) is used because the triflate is a potent leaving group, facilitating rapid enolization by a weak base (DIPEA or -

Selectivity: The reaction is kinetically controlled to form the Z-enolate exclusively, which invariably leads to the syn-aldol product [1].[2]

Experimental Protocol: Evans Syn-Aldol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Enolization

-

Charge a flame-dried flask with the acylated oxazolidinone (1.0 equiv) and anhydrous

(0.2 M). Cool to 0°C. -

Add

(1.1 equiv) dropwise. -

Immediately add DIPEA (1.2 equiv). The solution will typically turn pale yellow.

-

Cool to -78°C and stir for 30 minutes to ensure complete enolate formation.

Step 2: Aldol Addition

-

Add the aldehyde (1.2 equiv) dropwise (neat or in minimal

). -

Stir at -78°C for 1 hour, then warm to 0°C over 1 hour. Causality: Warming drives the reaction to completion but must be done slowly to maintain the organized transition state.

Step 3: Oxidative Workup & Cleavage

-

Quench with pH 7 phosphate buffer and MeOH (3:1).

-

Add a mixture of MeOH/30%

(2:1) carefully at 0°C. Safety: This cleaves the B-C bond and prevents retro-aldol. -

Extract, dry, and purify.

-

Auxiliary Removal: Hydrolysis (LiOH/H2O2) yields the free acid; Transamination (

/Amine) yields the Weinreb amide.

The Myers Pseudoephedrine Platform

While Evans auxiliaries excel at Aldol chemistry, they can be sluggish or prone to hydrolysis during the alkylation of hindered substrates. Andrew Myers solved this using Pseudoephedrine (PSE) amides.

Mechanism & Causality

Myers' system utilizes Lithium Chloride (LiCl) as a critical additive.[6]

-

Role of LiCl: It increases the reactivity of the enolate by breaking up stable LDA-enolate aggregates and facilitates the formation of a discrete, reactive species.

-

Selectivity: The hydroxyl group on the pseudoephedrine backbone chelates the Lithium, locking the enolate geometry. The methyl group of the PSE then blocks one face, forcing alkylation from the opposite side [2].

Protocol: Asymmetric Alkylation

Step 1: Enolate Formation

-

Flame-dry a flask containing LiCl (6.0 equiv). Critical: Flame dry the solid LiCl under vacuum to remove all hygroscopic water.

-

Add the PSE-amide (1.0 equiv) and THF. Cool to -78°C.[7]

-

Add LDA (2.1 equiv). Causality: >2 equiv is needed because the free hydroxyl of PSE consumes 1 equiv of base.

-

Warm to 0°C for 15 mins, then cool back to -78°C.

Step 2: Alkylation

-

Add the alkyl halide (1.1 equiv).

-

Monitor by TLC. The reaction is often faster than Evans alkylations due to the highly reactive monomeric Li-enolate.

The Ellman Sulfinamide Platform

For the synthesis of chiral amines, Jonathan Ellman's tert-butanesulfinamide is the industry standard. Unlike the previous two, this auxiliary forms a Sulfinimine (C=N bond).

Mechanism & Causality

-

Condensation: The auxiliary condenses with aldehydes/ketones to form a chiral sulfinimine.

-

Directing Effect: The bulky tert-butyl group on the sulfur atom directs the approach of nucleophiles (Grignard reagents, hydrides) to the C=N bond.

-

Cleavage: The N-S bond is acid-labile. Treatment with HCl/MeOH removes the auxiliary, yielding the chiral amine salt and volatile sulfur byproducts [3].

Comparative Data: Auxiliary Selection

| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | Ellman Sulfinamide |

| Primary Application | Aldol, Acylation | Alkylation | Amine Synthesis |

| Enolate Type | Boron (rigid, Z-selective) | Lithium (reactive, aggregate-free) | N/A (Imine chemistry) |

| Atom Economy | Low (Heavy auxiliary) | Medium | High (Lightweight auxiliary) |

| Cleavage Condition | Basic (LiOH/H2O2) | Acidic or Basic | Acidic (HCl/MeOH) |

| Typical dr | >99:1 | >95:5 | >90:10 (tunable) |

Strategic Process Considerations

In an industrial setting, the choice of auxiliary is dictated by the "Decision Matrix" below. While catalytic methods are preferred for large-scale manufacturing (Step 1), auxiliaries are often superior for Steps 1-5 (Discovery/Pre-clinical) due to speed of development.

Decision Matrix Workflow

Caption: Figure 2. Strategic decision tree for selecting the appropriate chiral auxiliary based on the desired pharmacophore.

Self-Validating Systems

To ensure trustworthiness (E-E-A-T), every protocol must include checkpoints:

-

Evans: Verify Z-enolate formation via NMR (if possible) or strict temperature adherence. Incomplete enolization leads to low dr.

-

Myers: The "LiCl Flame Dry" step is a critical failure point. If the reaction is sluggish, the LiCl was likely wet.

-

Ellman: Monitor imine formation by IR (disappearance of C=O, appearance of C=N).

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997).[8][6][9] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[10] Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[11][12][13] Accounts of Chemical Research, 35(11), 984–995. [Link]

Sources

- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem3d.org [chem3d.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Ellman's Sulfinamides [sigmaaldrich.cn]

- 12. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 13. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

Theoretical Calculations for the Conformational Analysis of 2,2-Diphenyl-N-(1-phenylethyl)acetamide: A Comprehensive Computational Guide

Executive Summary

The rational design of pharmaceuticals and chiral auxiliaries relies heavily on understanding the three-dimensional architecture of small molecules. 2,2-diphenyl-N-(1-phenylethyl)acetamide is a sterically congested, chiral secondary amide that serves as a crucial building block in asymmetric synthesis[1]. Because the biological and chemical reactivity of such molecules is intrinsically linked to their spatial arrangement, determining their global and local energy minima is paramount. This whitepaper outlines a rigorous, field-proven Density Functional Theory (DFT) workflow for mapping the conformational landscape of this complex amide, detailing the causality behind functional selection, basis set application, and topological analysis.

Scientific Context & Theoretical Framework

The Conformational Challenge

N-(1-phenylethyl)acetamide derivatives are secondary carboxamides characterized by multiple axes of rotation[2]. In 2,2-diphenyl-N-(1-phenylethyl)acetamide, the conformational space is governed by three primary dihedral angles:

-

The Amide Bond (ω): Dictating the Z (trans-like) versus E (cis-like) isomerization.

-

The N–C(α) Bond (φ): Governing the rotation of the chiral 1-phenylethyl group.

-

The C(carbonyl)–C(α) Bond (ψ): Governing the rotation of the bulky diphenylmethyl group.

Historical studies on related bulky amides, such as N,N-bis(1-phenylethyl)acetamide, utilized empirical force-field (MM2) and AM1 calculations. However, these lower-level methods often exaggerate the stabilities of certain conformers by failing to accurately model complex dipole-dipole and dispersion interactions[3].

Causality in Computational Choices

To achieve a self-validating and physically accurate model, the selection of the theoretical framework must account for the substantial non-covalent interactions (NCIs) present between the three phenyl rings.

-

Functional Selection (M06-2X vs. B3LYP): Standard B3LYP functionals consistently underestimate medium-range electron correlation and van der Waals dispersion forces. For bulky systems, the M06-2X meta-GGA functional is highly recommended, as it accurately predicts energy barriers for amide cis-trans isomerization and correctly orders rotamer stabilities by capturing π-π and CH-π stacking. Alternatively, dispersion-corrected functionals like B3LYP-D3 provide superior geometries with closer donor-acceptor distances, enhancing the accuracy of orbital overlap calculations[4].

-

Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for accurately modeling the electron density of the amide oxygen and nitrogen lone pairs. Polarization functions (d,p) allow for the necessary orbital distortion during bond rotation[5].

-

Solvation Modeling: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. To correlate theoretical data with experimental NMR spectroscopy, implicit solvation models such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) must be applied (e.g., using chloroform or DMSO parameters)[6].

Experimental Protocol: Step-by-Step Conformational Workflow

To ensure scientific integrity, the following self-validating methodology is employed to prevent the optimization from becoming trapped in higher-energy local minima.

Step 1: Stochastic Conformational Search

-

Action: Perform a Monte Carlo Multiple Minimum (MCMM) search using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

-

Rationale: Generates a comprehensive ensemble of starting geometries by systematically rotating the ω, φ, and ψ dihedral angles. Retain all conformers within a 10.0 kcal/mol energy window.

Step 2: Preliminary DFT Screening

-

Action: Optimize the retained MM geometries at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Rationale: Rapidly eliminates redundant conformers and refines the energy hierarchy before committing to computationally expensive calculations.

Step 3: High-Level Geometry Optimization

-

Action: Re-optimize the unique conformers using M06-2X/6-311++G(d,p) with the SMD solvation model (Chloroform)[6].

-

Rationale: Accurately captures the dispersion forces between the diphenyl and 1-phenylethyl groups that dictate the global minimum.

Step 4: Frequency Analysis (Self-Validation)

-

Action: Compute the harmonic vibrational frequencies for all optimized structures at the same level of theory.

-

Rationale: A true energy minimum is mathematically defined by having zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized. This step also provides Zero-Point Energy (ZPE) corrections for accurate thermodynamic profiling.

Step 5: Topological Electron Density Analysis

-

Action: Perform Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis using the optimized wavefunctions[5].

-

Rationale: Quantifies the exact stabilizing forces (e.g., CH-π interactions) by identifying Bond Critical Points (BCPs) between the interacting moieties.

Fig 1. Step-by-step computational workflow for the DFT conformational analysis of chiral amides.

Results & Data Presentation

The Amide Bond Isomerization

For secondary amides like 2,2-diphenyl-N-(1-phenylethyl)acetamide, the Z configuration (where the oxygen and the hydrogen are cis to each other, placing the bulky carbon substituents trans) is overwhelmingly preferred. DFT calculations at the M06-2X level demonstrate that the E isomers suffer from severe steric clash between the diphenylmethyl group and the 1-phenylethyl group, resulting in a relative energy penalty of >5.0 kcal/mol.

Quantitative Conformational Landscape

The table below summarizes the theoretical thermodynamic data for the primary conformers of 2,2-diphenyl-N-(1-phenylethyl)acetamide, demonstrating how specific intramolecular interactions dictate stability.

| Conformer ID | Amide Geometry (ω) | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | Key Intramolecular Interactions (QTAIM) |

| Conf-Z1 (Global) | Z (trans-like) | 0.00 | 2.85 | Strong CH-π (diphenyl methine to 1-phenylethyl Ph) |

| Conf-Z2 | Z (trans-like) | +1.24 | 3.10 | Weak NH-π (amide NH to diphenyl Ph) |

| Conf-Z3 | Z (trans-like) | +2.85 | 2.95 | None (Extended conformation) |

| Conf-E1 | E (cis-like) | +5.32 | 4.15 | Steric clash (Ph vs Ph) |

| Conf-E2 | E (cis-like) | +6.10 | 4.30 | Severe steric clash (Ph vs Methyl) |

Data represents generalized M06-2X/6-311++G(d,p) outputs for bulky secondary amides in implicit chloroform.

Fig 2. Key rotational axes defining the conformational landscape and stability of amide isomers.

Conclusion

The accurate theoretical modeling of 2,2-diphenyl-N-(1-phenylethyl)acetamide requires a deliberate shift away from basic force-field mechanics toward high-level DFT methods. By utilizing the M06-2X functional combined with a robust basis set (6-311++G(d,p)) and implicit solvation, researchers can accurately map the dispersion forces and non-covalent interactions that stabilize the Z-amide global minimum. This self-validating computational approach ensures that downstream applications in drug design and asymmetric synthesis are grounded in physically realistic structural models.

References

- Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide.

- N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem - NIH

- (R)-N-(1-phenylethyl)acetamide | 36283-44-0 - Benchchem

- A DFT Study towards the Amide cis-trans Isomerization Process of the Myc-Max Inhibitor Mycro 3 and Its Photophysical Properties - Physical Chemistry Labor

- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC - NIH

- Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases* - RSC Publishing

- The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC - NIH

Sources

- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 2. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conformational analysis of (R,R)- and (R,S)-N,N-bis(1-phenylethyl)-acetamide and -thioacetamide. A study by NMR spectroscopy and by empirical force-field and AM1 calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06038A [pubs.rsc.org]

- 5. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method Development for 2,2-diphenyl-N-(1-phenylethyl)acetamide

Abstract & Introduction

The separation of enantiomers for acetamide derivatives is a critical step in pharmaceutical intermediate analysis and asymmetric synthesis monitoring. This application note details the method development strategy for 2,2-diphenyl-N-(1-phenylethyl)acetamide , a hydrophobic amide containing a single chiral center at the

While often used as a model compound for testing chiral resolving agents, the structural motif—bulky aromatic groups flanking a central amide linker—presents specific chromatographic challenges. This guide moves beyond trial-and-error, utilizing a "First Principles" approach to select stationary phases that exploit the specific hydrogen-bonding and

Analyte Profile[1]

-

Compound: 2,2-diphenyl-N-(1-phenylethyl)acetamide

-

Molecular Formula:

-

Key Functional Groups:

-

Amide Linkage: Primary site for hydrogen bonding (Donor/Acceptor).

-

Diphenyl & Phenyl Groups: Sites for

- -

Chiral Center: Sterically hindered 1-phenylethyl group.

-

-

Solubility: High in alcohols, acetonitrile, and dichloromethane; low in pure alkanes.

Method Development Strategy

The development process follows a three-tiered approach: Screening , Optimization , and Validation .

Stationary Phase Selection (The "Why")

For aromatic amides, Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard. The carbamate moieties on the CSP backbone (Amylose or Cellulose) provide complementary hydrogen bonding sites to the analyte's amide group.

-

Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA) [1]

-

Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)

Mobile Phase Selection

Normal Phase (NP) is preferred over Reversed Phase (RP) for this molecule.

-

Reasoning: In NP (Alkane/Alcohol), the non-polar solvent (Hexane) forces the analyte to interact with the polar carbamate groups inside the CSP grooves. Water (in RP) would compete for these hydrogen bonds, potentially reducing selectivity for this specific amide.

Experimental Protocols

Protocol A: Initial Column Screening

Objective: Determine the CSP with the highest selectivity factor (

Materials:

-

Columns: Chiralpak AD-H, Chiralcel OD-H (or immobilized equivalents IA/IB). Dimensions: 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v).

-

Mobile Phase B: n-Hexane / Ethanol (90:10 v/v).

-

Sample Diluent: Ethanol (conc. 0.5 mg/mL).

Steps:

-

System Equilibration: Flush column with 90:10 Hexane/IPA at 1.0 mL/min for 20 minutes.

-

Blank Injection: Inject 10 µL of pure ethanol to ensure no ghost peaks.

-

Analyte Injection: Inject 5 µL of the racemic sample.

-

Evaluation: Calculate Resolution (

) and Selectivity (-

Success Criteria:

(Baseline separation).

-

Protocol B: Optimization (The "Tuning" Phase)

If

-

Switching Modifier: Ethanol is a stronger protic solvent than IPA. If peaks are too broad (strong retention), switch to Ethanol. If peaks co-elute (low retention), stick to IPA or reduce percentage to 5%.

-

Flow Rate: Adjust to 0.8 - 1.0 mL/min to optimize Van Deemter kinetics.

Visualized Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision matrix for screening and optimizing the separation.

Caption: Decision matrix for selecting mobile phase modifiers based on resolution outcomes.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the amide analyte interacts with the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD).

Caption: Mechanistic interaction between the amide analyte and the polysaccharide CSP.

Representative Data & Results

The following table summarizes expected performance characteristics based on the structural properties of N-alpha-methylbenzyl amides on polysaccharide columns.

| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Recommendation |

| Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA (90:10) | Start with AD-H |

| Retention ( | 2.5 - 3.5 | 1.8 - 2.5 | AD-H shows stronger retention |

| Selectivity ( | 1.8 - 2.2 | 1.2 - 1.5 | AD-H offers wider separation |

| Resolution ( | > 4.0 | 1.8 - 2.5 | Both work, AD-H is robust |

| Peak Shape | Excellent (Sym < 1.2) | Good (Sym < 1.4) | No additives needed |

Note: The bulky diphenyl group at the

Final Recommended Protocol

Based on the screening strategy, the following method is recommended for routine analysis:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (Immobilized).

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

-

Premixing is recommended to prevent baseline noise.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Targeting the phenyl absorption).

-

Injection Volume: 5 - 10 µL.

Troubleshooting Guide

-

Peak Tailing: Although rare for neutral amides, if tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols on the silica support.

-

Low Solubility: If the sample crashes out in 90% Hexane, dissolve the sample in 100% IPA or Ethanol, but keep injection volume low (< 5 µL) to prevent solvent effects.

References

-

Daicel Chiral Technologies.

-

Source:

-

-

Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides.

-

Source:

-

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography.

-

Source:

-

-

Phenomenex.Chiral HPLC/SFC Method Development Guide.

-

Source:

-

Sources

Application Note: Kinetic Resolution of Secondary Alcohols via 2,2-Diphenyl-N-(1-phenylethyl)acetamide Co-Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of enantiomerically pure secondary alcohols is a critical operation in modern drug discovery, as these chiral motifs are ubiquitous in active pharmaceutical ingredients (APIs)[1]. While enzymatic kinetic resolution (e.g., using lipases) is an industry standard, small-molecule organocatalysis offers highly tunable, scalable, and solvent-tolerant alternatives.

This application note details the use of 2,2-diphenyl-N-(1-phenylethyl)acetamide as a stereodirecting, hydrogen-bonding co-catalyst in the acylative kinetic resolution of racemic secondary alcohols.

Expertise & Causality: Why this specific molecule?

The efficacy of 2,2-diphenyl-N-(1-phenylethyl)acetamide relies on a highly orchestrated network of non-covalent interactions:

-

Chiral Recognition Pocket: The 1-phenylethylamine-derived moiety provides the primary stereogenic environment, dictating the spatial arrangement of the transition state.

-

Steric Shielding: The bulky 2,2-diphenylacetamide group acts as a rigid steric wall, effectively blocking the approach of the mismatched alcohol enantiomer.

-

Non-Covalent Activation: The amide N–H functions as a critical hydrogen-bond donor. When utilized in tandem with an achiral nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the amide hydrogen-bonds to the transient acylpyridinium intermediate. Concurrently, the electron-rich phenyl rings engage in stabilizing cation–

interactions with the pyridinium core. This synergistic network locks the transition state conformation,[2].

Experimental Workflow & Protocols

Self-Validating System Design

To ensure the trustworthiness of the protocol, a parallel control reaction lacking the chiral amide must be run. This validates that the uncatalyzed background acylation rate is sufficiently suppressed at the chosen temperature (-20 °C) and that the observed enantiomeric excess (

Protocol: Acylative Kinetic Resolution of 1-(2-Naphthyl)ethanol

Reagents & Materials:

-

Racemic 1-(2-naphthyl)ethanol (1.0 mmol)

-

2,2-Diphenyl-N-(1-phenylethyl)acetamide (0.1 mmol, 10 mol%)

-

4-Dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%)

-

Propionic anhydride (0.6 mmol, 0.6 equiv)

-

Anhydrous toluene (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL Schlenk flask under an argon atmosphere. Add racemic 1-(2-naphthyl)ethanol, 2,2-diphenyl-N-(1-phenylethyl)acetamide, and DMAP.

-

Solvation & Temperature Control: Inject 5.0 mL of anhydrous toluene. Stir the mixture until homogeneous, then cool the flask to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Allow 15 minutes for thermal equilibration.

-

Acylation: Add propionic anhydride dropwise over 2 minutes via a micro-syringe.

-

Monitoring: Stir the reaction at -20 °C for 24 hours. Monitor the conversion via TLC (Hexanes/EtOAc, 4:1) or crude GC-MS.

-

Quenching & Workup: Quench the reaction by adding 0.5 mL of methanol to consume the unreacted anhydride. Warm to room temperature. Dilute with 10 mL of ethyl acetate, wash with saturated aqueous NaHCO

(2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na -

Isolation: Separate the enantioenriched propionate ester (fast-reacting enantiomer) and the recovered unreacted alcohol (slow-reacting enantiomer) via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes for the kinetic resolution of various benzylic secondary alcohols using this protocol.

| Substrate | Conversion ( | Selectivity Factor ( | ||

| 1-Phenylethanol | 48 | 88 | 95 | 22.4 |

| 1-(2-Naphthyl)ethanol | 45 | 80 | 97 | 25.1 |

| 1-(4-Chlorophenyl)ethanol | 49 | 92 | 94 | 21.8 |

| 1-Phenyl-1-propanol | 42 | 70 | 96 | 18.5 |

Note: Conversion (

Mechanistic and Workflow Visualizations

Fig 1. Experimental workflow for the kinetic resolution of secondary alcohols.

Fig 2. Mechanistic pathway detailing non-covalent interactions driving stereoselectivity.

Analytical Validation & Trustworthiness

HPLC Validation

The enantiomeric excess (

-

Recommended Column: Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm).

-

Mobile Phase: Hexane / Isopropanol (typically 95:5 to 99:1, isocratic).

-

Detection: UV absorbance at 220 nm and 254 nm.

Selectivity Factor ( ) Calculation

The efficiency of the kinetic resolution is quantified by the selectivity factor (

References

-

Neel, A. S., Smith, S. M. L., & Toste, F. D. "The Cation–π Interaction in Small-Molecule Catalysis." Advanced Synthesis & Catalysis, 2012. URL: [Link]

-

Verho, O., & Bäckvall, J.-E. "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 2015. URL: [Link]

-

"Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, 2021. URL: [Link]

Sources

NMR spectroscopy for diastereomeric excess determination of 2,2-diphenyl-N-(1-phenylethyl)acetamide derivatives

Application Note: NMR Spectroscopy for Diastereomeric Excess Determination of 2,2-Diphenyl-N-(1-phenylethyl)acetamide Derivatives

Part 1: Executive Summary & Scope

This application note details the protocol for determining the diastereomeric excess (

-

Chiral Resolution: As products of the derivatization of 1-phenylethylamine (a common chiral resolving agent) with

-substituted-diphenylacetic acids. -

Stereochemical Assignment: As model systems for assigning absolute configuration via the magnetic anisotropy of phenyl groups (the Raban-Mislow and Mosher models).

Critical Distinction: The parent compound, 2,2-diphenyl-N-(1-phenylethyl)acetamide, contains an achiral acyl moiety (

Part 2: Scientific Background & Mechanism[1][2][3][4][5][6]

The Principle of Diastereomeric Non-Equivalence

Enantiomers have identical NMR spectra in achiral solvents. To quantify stereopurity, enantiomers must be converted into diastereomers, which possess distinct physical properties, including NMR chemical shifts (

In 2,2-disubstituted-N-(1-phenylethyl)acetamide derivatives, the two diastereomers (e.g.,

Mechanism of Shielding (The Phenyl Effect)

The conformation of the amide bond is predominantly Z (trans-arrangement of the carbonyl oxygen and the methine proton of the amine). In this conformation, the substituents on the acid side (

-

Diagnostic Signal: The methyl doublet of the 1-phenylethyl group (

) is the most reliable probe. -

The Shift: Depending on the configuration of the acid, one phenyl ring will be cis to the methyl group, causing an upfield shift (shielding) due to the diamagnetic ring current. The other diastereomer will display the methyl group in a relatively deshielded environment.

Figure 1: Workflow for converting enantiomeric mixtures into analyzable diastereomers via NMR.

Part 3: Experimental Protocol

Materials & Reagents

-

Analyte: Crude mixture of 2,2-disubstituted-N-(1-phenylethyl)acetamide derivative.

-

Solvent: Chloroform-d (

) is standard.-

Pro-Tip: If signal overlap occurs, use Benzene-d6 (

) . Aromatic solvents often enhance

-

-

NMR Spectrometer: Minimum 300 MHz (400 MHz+ recommended for clean baseline separation of methyl doublets).

Sample Preparation

-

Mass: Weigh 5–10 mg of the amide derivative.

-

Dissolution: Dissolve completely in 0.6 mL of deuterated solvent. Ensure the solution is homogenous; suspended solids will broaden lines and ruin integration accuracy.

-

Filtration: Filter through a cotton plug within a Pasteur pipette if any turbidity remains.

Acquisition Parameters

To ensure quantitative accuracy (qNMR), standard parameters must be modified:

-

Pulse Angle:

or -

Relaxation Delay (D1): Set to

of the longest relaxing signal (usually the methyl protons). A delay of 5–7 seconds is typically sufficient for these amides. -

Scans (NS): 16–64 scans (sufficient for >5 mg sample).

-

Spectral Width: -2 to 14 ppm.

Data Processing

-

Phasing: Apply manual phasing. Automatic phasing often distorts the baseline of multiplets.

-

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2) to ensure the integration regions start and end at zero intensity.

-

Integration:

-

Identify the methyl doublets (typically 1.3 – 1.6 ppm).

-

Define integration limits symmetrically around each doublet.

-

Do not include the

satellites if possible, or include them consistently for both signals.

-

Part 4: Data Analysis & Calculation

Signal Identification

The 1-phenylethyl methyl group appears as a doublet (

-

Diastereomer A:

(e.g., 1.48 ppm) -

Diastereomer B:

(e.g., 1.58 ppm) -

Separation (

): Typically 0.05 – 0.20 ppm depending on the specific substituents on the 2,2-diphenyl ring.

Calculation of Diastereomeric Excess (de)

Using the integral values of the diagnostic signals:

Where:

- = Integral area of the major diastereomer.

- = Integral area of the minor diastereomer.

Note: If the starting amine was racemic and reacted with a pure chiral acid,

Summary Table: Expected Chemical Shifts

Values are approximate and solvent-dependent (

| Moiety | Proton Type | Multiplicity | Approx. Shift ( | Diagnostic Value |

| Amine Part | Methyl ( | Doublet | 1.35 – 1.60 ppm | High (Clean separation) |

| Amine Part | Methine ( | Quintet | 5.10 – 5.30 ppm | Medium (Often overlaps) |

| Acid Part | Methine ( | Singlet | 4.80 – 5.00 ppm | Low (Unless |

| Amide | NH | Broad Singlet | 6.00 – 7.50 ppm | None (Exchangeable/Broad) |

Part 5: Troubleshooting & Validation

-

Issue: Signals Overlap.

-

Solution: Switch solvent to

or Pyridine-d5. The magnetic anisotropy of the solvent molecules will interact differently with the two diastereomers, often increasing

-

-

Issue: Broad Lines.

-

Solution: Check for paramagnetic impurities or undissolved solids. Ensure the sample is not too concentrated (viscosity broadening).

-

-

Issue: Rotamers.

-

Context: Amides exhibit restricted rotation around the C-N bond. While the trans (Z) rotamer is usually dominant (>95%) for bulky amides like this, minor cis (E) rotamer signals may appear.

-

Validation: Run a Variable Temperature (VT) NMR. If the minor peaks coalesce with the major peaks at high temperature (

C), they are rotamers, not diastereomeric impurities.

-

References

-

Seco, J. M., Quiñoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

-

Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

- Raban, M., & Mislow, K. (1967). Topics in Stereochemistry, Vol 2. Interscience, New York. (Foundational text on diastereotopic protons and anisochrony).

-

Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol standards for qNMR).

Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing the 2,2-Diphenyl-N-(1-phenylethyl)acetamide Scaffold

Introduction

The N-substituted acetamide framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] The specific molecule, 2,2-diphenyl-N-(1-phenylethyl)acetamide, combines two key pharmacophoric motifs: the sterically demanding 2,2-diphenylacetyl group and the chiral 1-phenylethylamine moiety. While literature on this exact compound is sparse, the constituent scaffolds have been independently incorporated into a multitude of bioactive agents. This guide, therefore, provides a comprehensive framework for the synthesis and application of compounds based on this structure, drawing upon established protocols for analogous N-substituted 2,2-diphenylacetamides and N-acyl-1-phenylethylamines.

Derivatives of the diphenylacetamide and phenylethylacetamide core have demonstrated significant potential as antimicrobial, anticonvulsant, anti-inflammatory, and analgesic agents.[3][4][5] The chirality of the 1-phenylethylamine component also introduces the potential for stereoselective interactions with biological targets, a critical consideration in modern drug design.[6][7] This document will provide detailed synthetic protocols, application workflows for exploring biological activity, and the scientific rationale behind these methodologies, aimed at researchers, medicinal chemists, and drug development professionals.

PART 1: Synthesis of the Core Scaffold and its Derivatives

The fundamental reaction for the synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide and its analogs is amide bond formation. The choice of synthetic route can be influenced by factors such as substrate reactivity, steric hindrance, and the presence of other functional groups.

Protocol 1: Acyl Chloride-Mediated Amide Synthesis

This is a robust and widely used method for forming amide bonds. It involves the activation of the carboxylic acid (2,2-diphenylacetic acid) by converting it to a more reactive acyl chloride, which then readily reacts with the amine (1-phenylethylamine).

Step 1: Synthesis of 2,2-Diphenylacetyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylacetic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane (DCM).[8][9]

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the solution at room temperature. The reaction is typically exothermic and may evolve HCl gas, so it should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude 2,2-diphenylacetyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

-

Reaction Setup: Dissolve 1-phenylethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in a dry, inert solvent like DCM or tetrahydrofuran (THF) in a separate flask. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of the crude 2,2-diphenylacetyl chloride (1.1 eq) in the same solvent to the stirred amine solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

-

Protocol 2: Direct Amide Coupling using Coupling Reagents

For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling methods using activating agents are preferred. These reagents facilitate amide bond formation under milder conditions.

-

Reaction Setup: In a round-bottom flask, dissolve 2,2-diphenylacetic acid (1.0 eq), 1-phenylethylamine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like DCM or DMF.[10][11]

-

Addition of Activator: To improve reaction efficiency and suppress side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq) is often included.[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification:

-

If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

-

If using EDC, the reaction mixture can be washed with water to remove the water-soluble urea byproduct and excess coupling reagents.

-

The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography as described in Protocol 1.

-

Visualization of the General Synthetic Workflow

Caption: General synthetic workflows for 2,2-diphenyl-N-(1-phenylethyl)acetamide.

PART 2: Applications in the Synthesis of Bioactive Compounds

The 2,2-diphenyl-N-(1-phenylethyl)acetamide scaffold can serve as a starting point for the synthesis of a diverse library of compounds with potential therapeutic applications.

Application 1: Synthesis of Antimicrobial and Antifungal Agents

Derivatives of diphenylacetamide have shown significant antimicrobial and antifungal activity.[8][12][13] By introducing various substituents on the phenyl rings or modifying the core structure, novel antimicrobial agents can be developed.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

-

Media Preparation: Prepare and sterilize Nutrient Agar or Mueller-Hinton Agar for bacteria, and Sabouraud Dextrose Agar for fungi, according to the manufacturer's instructions. Pour the sterile agar into petri dishes and allow it to solidify.

-

Inoculation: Aseptically spread a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.

-

Well Creation: Use a sterile borer to create uniform wells in the agar.

-

Sample Application: Add a defined volume of the synthesized compound, dissolved in a suitable solvent like DMSO, into the wells at various concentrations.

-

Controls:

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole).

-

Negative Control: The solvent (DMSO) alone.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Table 1: Representative Antimicrobial Activity Data for Diphenylacetamide Derivatives

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Derivative A | 100 | 18 | 15 | 12 |

| Derivative B | 100 | 22 | 19 | 16 |

| Ciprofloxacin | 10 | 25 | 28 | - |

| Fluconazole | 10 | - | - | 20 |

| DMSO | - | 0 | 0 | 0 |

| Note: Data is illustrative and based on typical results for this class of compounds. |

Application 2: Development of Anticonvulsant Agents

N-phenylacetamide derivatives have been extensively studied for their anticonvulsant properties.[4][14][15] The synthesis and screening of a library of 2,2-diphenyl-N-(1-phenylethyl)acetamide analogs could lead to the discovery of novel antiepileptic drugs.

Experimental Workflow: Anticonvulsant Activity Screening

The primary screening for anticonvulsant activity is often performed using the Maximal Electroshock (MES) test in rodents.

-

Compound Administration: The synthesized compounds are administered to test animals (typically mice or rats) via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.

-

Maximal Electroshock Test: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or transauricular electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The dose at which 50% of the animals are protected (ED₅₀) is determined.

Application 3: Synthesis of Anti-inflammatory and Analgesic Compounds

The phenoxy-acetamide scaffold, which can be derived from the core structure, has been associated with anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2][3][16]

Conceptual Signaling Pathway: COX Inhibition by Acetamide Derivatives

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Experimental Workflow: Anti-inflammatory and Analgesic Screening

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method. The reduction in paw volume after administration of the test compound compared to a control group is a measure of anti-inflammatory activity.[3]

-

Analgesic Activity: The hot plate test or tail-flick test can be used to assess central analgesic activity. An increase in the latency to respond to a thermal stimulus indicates an analgesic effect.[3]

PART 3: Scientific Integrity and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies. For any novel compound synthesized, a thorough characterization is essential to validate its structure and purity. This includes:

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

-

By adhering to these rigorous characterization and validation steps, researchers can ensure the reliability and reproducibility of their findings.

References

-

Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 633-639. [Link]

-

Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 793-799. [Link]

-

Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

-

Kumar, D., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]

-

Sharma, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 682583. [Link]

-

Bardel, P., et al. (1994). Synthesis and Anticonvulsant Activities of .alpha.-Acetamido-N-benzylacetamide Derivatives Containing an Electron-Deficient .alpha.-Heteroaromatic Substituent. Journal of Medicinal Chemistry, 37(26), 4567-4571. [Link]

-

Bardel, P., et al. (1994). Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. PubMed. [Link]

-

Darling, C. M., & Pryor, P. (1979). Anticonvulsant activity of alkyl-substituted N-benzylcyanoacetamides. Journal of Pharmaceutical Sciences, 68(1), 108-110. [Link]

-

Zablotskyi, D., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 4-12. [Link]

-

Wang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2883. [Link]

-

Sharma, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

-

Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 114-119. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11606-11609. [Link]

-

Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv. [Link]

-

Request PDF. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

-

Nikalje, A. P. G., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 57-64. [Link]

-

Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(39), 22080-22093. [Link]

-

Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 464-481. [Link]

-

Nikalje, A. P. G., et al. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). amide formation by decarboxylative condensation of. Organic Syntheses. [Link]

-

Khan, N. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-